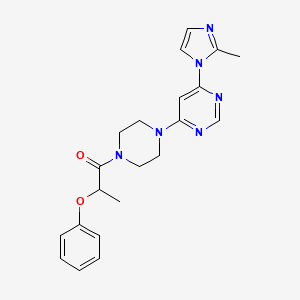
1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on the mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a multi-functional structure that includes:
- A piperazine ring, which is known for its pharmacological properties.
- A pyrimidine moiety, which is often involved in nucleic acid interactions.
- An imidazole group, contributing to various biological activities.
The molecular formula can be represented as C20H25N5O, with a molecular weight of approximately 353.45 g/mol.
Research indicates that this compound may interact with several biological targets, particularly in cancer therapy and metabolic regulation. The following mechanisms have been proposed based on existing literature:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases, which are critical in cancer cell proliferation and survival.
- PPAR Agonism : The presence of phenoxy and piperazine groups suggests potential activity as a peroxisome proliferator-activated receptor (PPAR) agonist, which is relevant in metabolic disorders .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential enzymes.
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human glioma xenograft models showed promising results. The compound significantly reduced tumor size compared to control groups, indicating its potential as an antitumor agent. The mechanism was linked to the inhibition of the HGF/c-Met signaling pathway, which is crucial in tumor growth and metastasis .
Case Study 2: Metabolic Regulation
In another investigation focused on metabolic disorders, this compound was evaluated for its ability to activate PPARs. Results indicated that it improved insulin sensitivity and lipid profiles in diabetic mice models. This suggests a dual role in both cancer therapy and metabolic regulation .
Propiedades
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-16(29-18-6-4-3-5-7-18)21(28)26-12-10-25(11-13-26)19-14-20(24-15-23-19)27-9-8-22-17(27)2/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMLGZEQRRPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














